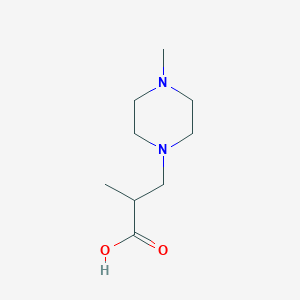

2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid

CAS No.: 1048916-96-6

Cat. No.: VC2802330

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1048916-96-6 |

|---|---|

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 2-methyl-3-(4-methylpiperazin-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C9H18N2O2/c1-8(9(12)13)7-11-5-3-10(2)4-6-11/h8H,3-7H2,1-2H3,(H,12,13) |

| Standard InChI Key | PXIPVDJAXDUQCH-UHFFFAOYSA-N |

| SMILES | CC(CN1CCN(CC1)C)C(=O)O |

| Canonical SMILES | CC(CN1CCN(CC1)C)C(=O)O |

Introduction

Chemical Properties and Structure

2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid has the molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol. Its structure consists of a propanoic acid backbone with a methyl group at the alpha-carbon position and a 4-methylpiperazine substituent at the beta-carbon position .

The compound contains several key functional groups that define its chemical properties:

-

A carboxylic acid group (-COOH) that can participate in acid-base reactions, hydrogen bonding, and esterification

-

A piperazine ring that provides basic nitrogen atoms capable of accepting protons and forming hydrogen bonds

-

A methyl group at the alpha position of the carboxylic acid, which influences the acidity of the carboxyl group

-

A methyl substituent on one of the nitrogen atoms in the piperazine ring

| Table 1. Chemical Identifiers and Structural Information |

|---|

| Property |

| ---------- |

| IUPAC Name |

| CAS Number |

| Molecular Formula |

| Molecular Weight |

| SMILES |

| InChI |

| InChIKey |

The presence of the piperazine moiety, which contains two nitrogen atoms in different chemical environments (one bearing a methyl group), contributes to the compound's ability to form hydrogen bonds and engage in acid-base interactions. The methyl group at the alpha position of the carboxylic acid affects its acidity by providing an inductive effect that slightly reduces the acidity compared to unsubstituted propanoic acid .

| Table 3. Potential Synthetic Routes for 2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid |

|---|

| Synthetic Approach |

| --------------------- |

| Ester Hydrolysis |

| Michael Addition |

| Alkylation of Piperazine |

The synthesis would likely require careful control of reaction conditions, particularly pH, to avoid unwanted side reactions involving the piperazine nitrogen atoms. Purification methods such as recrystallization or chromatography would be necessary to obtain the pure compound .

| Table 4. Potential Biological Activities Based on Structural Analogues |

|---|

| Biological Activity |

| --------------------- |

| Neurological Applications |

| Anticancer Properties |

| Antioxidant Effects |

| Enzyme Inhibition |

The piperazine moiety in the compound might contribute to its ability to interact with multiple biological targets, as piperazine-containing compounds are known to exhibit diverse pharmacological activities, including antimicrobial, anticancer, and neurological effects .

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for optimizing compounds for specific applications. Several structurally related compounds provide insights into potential structure-activity relationships for 2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid:

Effect of Methyl Substitution

The presence of the methyl group at the C-2 position distinguishes 2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid from 3-(4-methylpiperazin-1-yl)propanoic acid. This alpha-methyl substitution likely influences:

-

The compound's acidity by providing an inductive effect

-

Its steric properties, potentially affecting receptor binding

-

Metabolic stability by hindering enzymatic degradation at that position

Role of the Piperazine Ring

The piperazine moiety contributes significantly to the compound's biological properties:

-

The basic nitrogen atoms can participate in hydrogen bonding and salt formation

-

The ring structure provides conformational rigidity compared to linear amines

-

The N-methyl substitution affects the basicity and lipophilicity of the compound

Comparison with Related Compounds

| Table 5. Structural Comparison with Related Compounds |

|---|

| Compound |

| ----------- |

| 3-(4-methylpiperazin-1-yl)propanoic acid |

| Methyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate |

| 2-methyl-2-(4-methylpiperazin-1-yl)propanoic acid |

| Methyl 3-(3-methylpiperazin-1-yl)propanoate |

Analytical Methods and Characterization

For proper identification and quality control of 2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid, various analytical methods can be employed:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy would provide valuable structural information:

-

¹H NMR would show characteristic signals for:

-

The methyl group at C-2 (likely a doublet around 1.2-1.3 ppm)

-

The N-methyl group on the piperazine (singlet around 2.2-2.3 ppm)

-

The methylene protons of the piperazine ring (multiplets around 2.4-2.6 ppm)

-

The methine proton at C-2 (multiplet around 2.5-2.7 ppm)

-

The methylene protons at C-3 (multiplet around 2.3-2.5 ppm)

-

-

¹³C NMR would display signals for:

-

The carboxyl carbon (around 175-180 ppm)

-

The methyl carbon at C-2 (around 15-20 ppm)

-

The N-methyl carbon (around 45-46 ppm)

-

The methine carbon at C-2 (around 40-45 ppm)

-

The methylene carbon at C-3 (around 55-60 ppm)

-

The piperazine carbons (around 50-55 ppm)

-

Infrared (IR) spectroscopy would show characteristic absorption bands for the carboxylic acid (C=O stretch around 1700-1720 cm⁻¹ and O-H stretch around 3000-3500 cm⁻¹) and C-N stretching of the piperazine ring (around 1000-1350 cm⁻¹) .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) with appropriate detection methods (UV, mass spectrometry) would be valuable for purity assessment and quantification. Based on similar compounds, reversed-phase HPLC with a C18 column and a mobile phase containing an organic modifier (acetonitrile or methanol) and buffer solution would be suitable .

Current Research and Future Directions

Research on piperazine-containing propanoic acid derivatives suggests several promising directions for future studies on 2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid:

Medicinal Chemistry Applications

The compound's structural features make it a potential candidate for development in several therapeutic areas:

-

As a building block in drug discovery for neurological disorders

-

As a potential lead compound for anticancer research

-

For investigation in conditions where oxidative stress plays a role in pathogenesis

Synthetic Applications

The compound may serve as a versatile intermediate in organic synthesis:

-

For preparation of more complex molecules containing the 4-methylpiperazine moiety

-

As a scaffold for developing combinatorial libraries for biological screening

-

For synthesis of peptidomimetics with potential therapeutic applications

Structure-Activity Relationship Studies

Systematic modifications of the compound's structure could yield valuable insights:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume